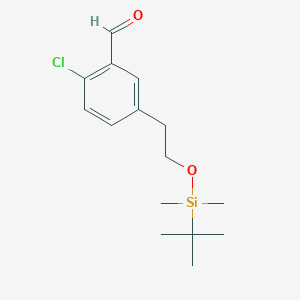
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re interested in is a derivative of benzaldehyde, which is a simple aromatic aldehyde with a formyl group directly attached to the phenyl ring . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzaldehyde), an ethyl group (a two-carbon chain), and a tert-butyldimethylsilyl group attached to an oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzaldehyde group might make it somewhat polar, and the presence of the tert-butyldimethylsilyl group might make it somewhat nonpolar .Wissenschaftliche Forschungsanwendungen
Synthesis of Water-Soluble Polymers
Researchers have explored the polymerization of tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, demonstrating the potential of these compounds in creating well-defined polymers with narrow molecular weight distributions. The study by Ishizone et al. (2003) in "Macromolecules" showcases the quantitative polymerization of these methacrylates, leading to the production of block copolymers with controlled molecular weights, highlighting the compound's utility in the precise synthesis of polymers Ishizone, T., Han, S., Okuyama, S., & Nakahama, S. (2003).
Photooxidation Studies
In another domain, the photooxidation of 8-oxo-7,8-dihydroguanosine, utilizing derivatives of the tert-butyldimethylsilyl group, has been studied to understand the chemical processes involved in DNA damage and repair. The research by Mccallum, Kuniyoshi, and Foote (2004) in the "Journal of the American Chemical Society" provides insights into the formation and rearrangement of oxidation products, contributing to the broader understanding of oxidative stress at the molecular level Mccallum, J., Kuniyoshi, C., & Foote, C. (2004).
Advanced Organic Synthesis
Further, the synthesis of complex organic molecules for pharmaceutical applications has been facilitated by the use of tert-butyldimethylsilyl-protected intermediates. Gundogdu, Şahin, and Kara (2020) explored the synthesis of β-amino acids, demonstrating the first synthesis of a bicyclic hemiaminal with a fused oxazine-oxazole ring. This work exemplifies the role of such silyl-protected intermediates in enabling complex synthetic pathways for pharmaceutical research and development Gundogdu, O., Şahin, E., & Kara, Y. (2020).
Cryptophycin Synthesis
The synthesis of cryptophycin-24, a compound with potential as a chemotherapeutic agent, also utilizes tert-butyldimethylsilyl-protected intermediates. Eggen et al. (2000) reported on two efficient protocols for synthesizing a major component of the cryptophycins, demonstrating the critical role of silyl-protected intermediates in the development of new drugs and therapeutic agents Eggen, M., Mossman, C., Buck, S., Nair, S., Bhat, L., Ali, S. M., Reiff, E., Boge, T., & Georg, G. (2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEQAAXQXFACIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)
![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)
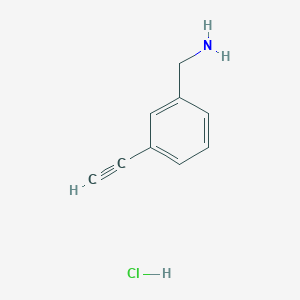
![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)
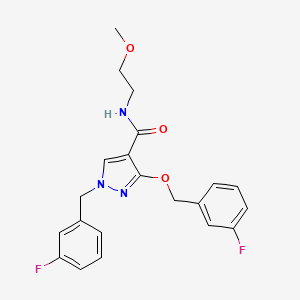
![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)
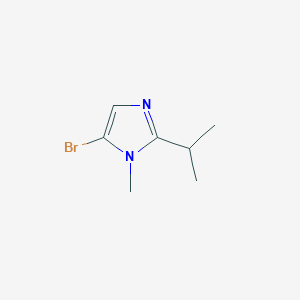
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B2818592.png)
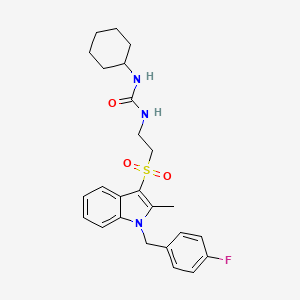
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2818597.png)
